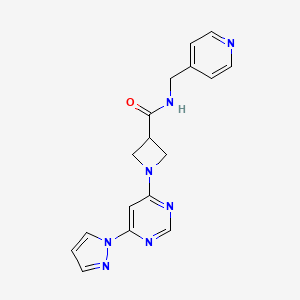
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N7O with a molecular weight of approximately 349.398 g/mol. The structure includes a pyrazole ring, a pyrimidine ring, and an azetidine moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating promising inhibitory effects. The compound's structural features may enhance its binding affinity to microbial targets, leading to effective inhibition of growth.
Antitumor Activity
Pyrazole-based compounds have been extensively studied for their antitumor properties. Research has shown that derivatives can inhibit key pathways involved in tumor progression. In particular, the compound's ability to interact with protein kinases makes it a candidate for targeting cancer cells. For example, studies have highlighted its potential as an inhibitor of BRAF(V600E), a common mutation in melanoma .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests that the compound may be beneficial in treating inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as kinases.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.
- Cell Cycle Regulation : By affecting cell cycle proteins, the compound may induce apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (MTB). The results indicated that compounds with similar structures showed IC50 values ranging from 1.35 to 2.18 µM against MTB H37Ra, suggesting strong potential for further development as anti-tubercular agents .
Study 2: Antitumor Activity
In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects. The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced efficacy, indicating a possible synergistic effect .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | Structure | Kinase inhibition |
| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-methylpiperazine-1-carboxamide | Structure | Antitumor activity |
| 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzylpiperazine-1-carboxamide | Structure | Antimicrobial effects |
Propiedades
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(19-9-13-2-5-18-6-3-13)14-10-23(11-14)15-8-16(21-12-20-15)24-7-1-4-22-24/h1-8,12,14H,9-11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWXCNRAYONSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













